REACTION_SMILES
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[Br:21][CH2:22][C:23](=[O:24])[O:25][CH3:26].[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[nH:8][c:9](=[O:16])[c:10]2[nH:11][cH:12][n:13][c:14]2[n:15]1.[CH3:35][OH:36].[H-:17].[H:19][H:20].[Na+:18].[O:27]=[C:28]=[O:29].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34]>>[C:1]([CH:2]([CH3:3])[CH3:4])(=[O:5])[NH:6][c:7]1[nH:8][c:9](=[O:16])[c:10]2[n:11][cH:12][n:13]([CH2:22][C:23](=[O:24])[O:25][CH3:26])[c:14]2[n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)Nc1nc2nc[nH]c2c(=O)[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)Cn1cnc2c(=O)[nH]c(NC(=O)C(C)C)nc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |